Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-fluoro-4-propylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: Similar structure but with different substituents, leading to variations in biological activity.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Contains a similar fluorine and propyl substitution but differs in the core structure, affecting its chemical properties and applications
Uniqueness
Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of a fluorine atom and a propyl group on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
81569-38-2 |
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Molecular Formula |
C9H12FNO2S |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12FNO2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3 |
InChI Key |
GCYDZTKVZBYSPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)F)C(=O)OCC |
Origin of Product |
United States |
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